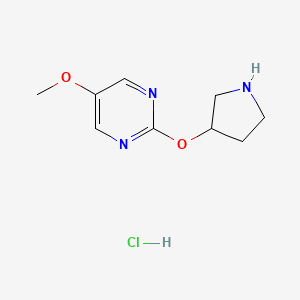
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound known for its multifaceted applications in scientific research and industry. It is notable for its unique structure, which features a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple synthetic steps. It often begins with the synthesis of intermediate compounds that include 3,4-dihydroisoquinoline, furan-2-yl-ethylamine, and 2-ethylphenyl oxalamide. These intermediates undergo specific reactions such as condensation, reduction, and coupling reactions under controlled conditions to form the desired compound. The reaction conditions involve catalysts, specific temperature ranges, and solvents to ensure the efficiency and yield of the product.
Industrial Production Methods: In an industrial setting, the production methods are scaled-up versions of laboratory techniques, with an emphasis on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, which allows for the seamless integration of reactions, and automated processes to precisely control reaction parameters, are commonly employed. Safety protocols are also strictly followed to handle any hazardous reagents or by-products.
化学反応の分析
Types of Reactions: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide can undergo various types of chemical reactions. These include oxidation, reduction, substitution, and condensation reactions.
Common Reagents and Conditions: Common reagents used include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various organic and inorganic reagents for substitution and condensation reactions. Reaction conditions may involve solvents such as ethanol or dichloromethane, temperature control, and catalytic agents.
Major Products: The major products formed from these reactions can vary but often include derivatives that maintain the core structure of the original compound while incorporating functional groups introduced during the reactions
科学的研究の応用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has extensive applications in scientific research across various fields:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing novel synthetic methodologies.
Biology: In biological research, the compound is employed to study cellular processes and biochemical pathways. Its interactions with biological molecules are of particular interest for drug discovery and development.
Medicine: In the medical field, it is explored for its potential therapeutic effects. Research focuses on its ability to interact with specific molecular targets involved in diseases, aiming to develop new treatments or improve existing ones.
Industry: Industrially, it finds use in the development of materials with specific properties. Its derivatives are studied for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with molecular targets in biological systems. It can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved often include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses. The exact molecular interactions depend on the specific application and target of the compound.
類似化合物との比較
N1-(2-(dihydroisoquinolin-2-yl)ethyl)oxalamide: Similar core structure but lacks the furan ring.
N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar furan and oxalamide structures but different substitutions on the phenyl ring.
N1-(2-(phenyl)ethyl)-N2-(oxalamide): Simple derivative with fewer functional groups.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLDBSBPHQFROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)
![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)



![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)


![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
